molecular formula C21H23NO4 B2744572 3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 2224467-34-7

3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No. B2744572
CAS RN: 2224467-34-7
M. Wt: 353.418
InChI Key: RLAPJKZCAXDQIZ-UHFFFAOYSA-N
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Description

The compound “3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Mechanism of Action

While the specific mechanism of action for “3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde” is not mentioned in the retrieved papers, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest and potential for future research in this area.

properties

IUPAC Name

3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-14-16-5-4-8-19(13-16)26-15-20(24)22-11-9-18(10-12-22)21(25)17-6-2-1-3-7-17/h1-8,13-14,18,21,25H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAPJKZCAXDQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)COC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde

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